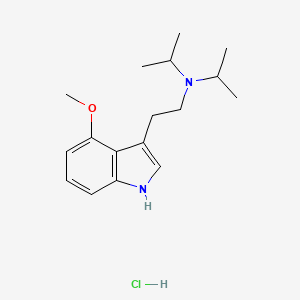
N-isopropyl-N-(2-(4-methoxy-1H-indol-3-yl)ethyl)propan-2-amine,monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件
N-异丙基-N-(2-(4-甲氧基-1H-吲哚-3-基)乙基)丙-2-胺的合成通常涉及以下步骤:
吲哚环的形成: 吲哚环通过费歇尔吲哚合成法合成,该方法涉及在酸性条件下苯肼与醛或酮的反应。
3-位的取代: 然后在吲哚环的3-位上用乙胺基团进行取代。这可以通过曼尼希反应来实现,其中吲哚与甲醛和仲胺反应。
异丙基的引入:
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。该工艺可能针对更高的产量和纯度进行了优化,并且可能涉及使用自动化反应器和纯化系统。
化学反应分析
反应类型
N-异丙基-N-(2-(4-甲氧基-1H-吲哚-3-基)乙基)丙-2-胺会经历各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾或三氧化铬)氧化。
还原: 还原反应可以使用还原剂(如氢化铝锂或硼氢化钠)进行。
取代: 该化合物可以发生取代反应,特别是由于吲哚环的存在而发生亲电取代。
常见的试剂和条件
氧化: 酸性或中性条件下的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 在催化剂存在下的亲电试剂,如卤素或硝基化合物。
主要产物
氧化: 吲哚环的氧化衍生物。
还原: 该化合物的还原形式,可能导致仲胺的形成。
取代: 具有各种官能团的取代吲哚衍生物。
科学研究应用
N-异丙基-N-(2-(4-甲氧基-1H-吲哚-3-基)乙基)丙-2-胺在科学研究中有几个应用:
化学: 用作合成更复杂有机分子的构建块。
生物学: 研究其对生物系统的潜在影响,包括其与神经递质受体的相互作用。
医学: 研究其潜在的治疗作用,特别是在治疗神经疾病方面。
工业: 用于开发新材料和化学工艺。
作用机制
N-异丙基-N-(2-(4-甲氧基-1H-吲哚-3-基)乙基)丙-2-胺的作用机制涉及其与各种分子靶标的相互作用,特别是大脑中的神经递质受体。该化合物可能在这些受体上充当激动剂或拮抗剂,调节其活性并影响神经传递途径。这可能导致各种生理和心理效应,具体取决于所涉及的特定受体和途径。
相似化合物的比较
类似化合物
5-甲氧基-N,N-二异丙基色胺: 具有类似结构特征的色胺衍生物。
N-乙酰基-5-甲氧基色胺(褪黑素): 另一种具有生物活性的吲哚衍生物。
N,N-二甲基色胺(DMT): 一种众所周知的具有精神活性作用的色胺。
独特性
N-异丙基-N-(2-(4-甲氧基-1H-吲哚-3-基)乙基)丙-2-胺由于其在吲哚环上的特定取代模式和异丙基的存在而具有独特性。这种独特的结构可能赋予与其他类似化合物相比不同的生物活性 and chemical reactivity.
属性
分子式 |
C17H27ClN2O |
|---|---|
分子量 |
310.9 g/mol |
IUPAC 名称 |
N-[2-(4-methoxy-1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H26N2O.ClH/c1-12(2)19(13(3)4)10-9-14-11-18-15-7-6-8-16(20-5)17(14)15;/h6-8,11-13,18H,9-10H2,1-5H3;1H |
InChI 键 |
PIZOKRWXSDCHTF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(CCC1=CNC2=C1C(=CC=C2)OC)C(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12359542.png)

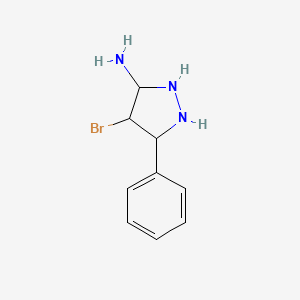
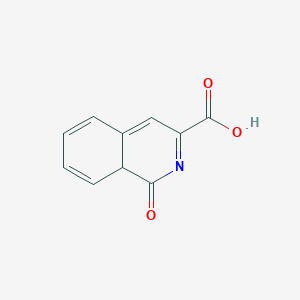
![1,4a,5,8a-Tetrahydropyrimido[5,4-d]pyrimidine-2,4,6,8-tetrone](/img/structure/B12359562.png)

![5-[3-(Trifluoromethyl)phenyl]pyrazolidin-3-amine](/img/structure/B12359577.png)
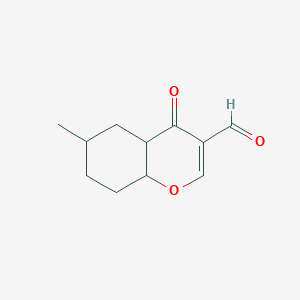
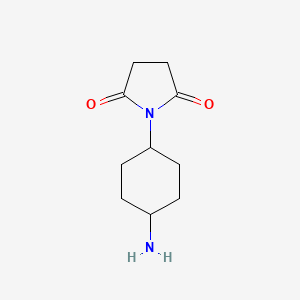
![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12359589.png)

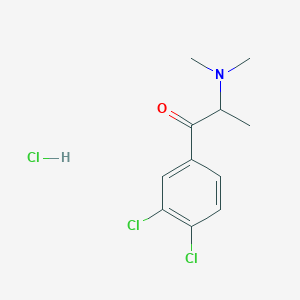
![6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12359611.png)
![4-oxo-9aH-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid](/img/structure/B12359612.png)
